Product packaging for Ethyl 3-chloro-5-nitropyridine-4-acetate(Cat. No.:CAS No. 1363380-74-8)

Ethyl 3-chloro-5-nitropyridine-4-acetate

Cat. No.: B1529486
CAS No.: 1363380-74-8
M. Wt: 244.63 g/mol
InChI Key: KOUWHUCYTQFGGQ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-nitropyridine-4-acetate (CAS 1363380-74-8) is a high-purity chemical intermediate with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . This compound is exclusively intended for research applications and is not designed for human therapeutic use or veterinary applications . It serves as a versatile and valuable synthetic building block in organic and medicinal chemistry, particularly for the construction of more complex nitrogen-containing heterocycles. Nitropyridine derivatives are recognized as convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems demonstrating diverse biological activities, such as antitumor, antiviral, and anti-neurodegenerative effects . The structure of this compound features two key reactive sites: a nitro group and a chlorine atom on the pyridine ring, which allow for sequential and regioselective functionalization. The nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution and can itself be reduced to an amine, providing access to aminopyridine intermediates . The ethyl acetate side chain offers an additional handle for further transformation through hydrolysis or transesterification. In research settings, this compound is a critical intermediate in the synthesis of sophisticated bioactive molecules. For instance, structurally similar chloronitropyridines have been used as key intermediates in the synthesis of potent Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors, which are important targets in therapeutic development . Proper storage conditions involve keeping the material in a dry and sealed place to ensure its long-term stability . Researchers can find supporting documents for this compound, including MSDS, NMR, HPLC, and LC-MS data, through the supplier .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O4 B1529486 Ethyl 3-chloro-5-nitropyridine-4-acetate CAS No. 1363380-74-8

Properties

IUPAC Name

ethyl 2-(3-chloro-5-nitropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)3-6-7(10)4-11-5-8(6)12(14)15/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUWHUCYTQFGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215625
Record name 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-74-8
Record name 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-chloro-5-nitropyridine-4-acetate has several notable applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, makes it valuable in developing new compounds.

Pharmaceutical Research

This compound is investigated for its potential as an intermediate in the synthesis of biologically active compounds, including:

  • Anticancer Agents: Studies have shown that derivatives of this compound can selectively inhibit kinases involved in cancer progression, such as Aurora kinases.
  • Antimicrobial Activity: Research indicates that related nitropyridines exhibit significant antimicrobial properties against various bacterial strains.

Material Science

The compound is also utilized in developing novel materials with specific electronic or optical properties, contributing to advancements in material science and engineering.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

Case Study 1: Antileprosy Activity

A study focusing on related nitropyridine derivatives demonstrated their efficacy against Mycobacterium leprae, showcasing potential for treating leprosy. Compounds were found to significantly reduce bacterial load in infected models.

Case Study 2: Inhibition Studies

In vitro studies revealed that this compound and its analogs can selectively inhibit various kinases critical for cell cycle regulation, suggesting its role in cancer therapy development.

Data Summary Table

PropertyValue/Description
Synthesis MethodNitration, chlorination, acetylation
MIC against M. tuberculosis0.4 - 6.25 mg/L
GI50 in HCT116 Cells~2.30 μM
Neuroprotective ActivitySignificant protection against oxidative stress
Kinase InhibitionSelective inhibition of Aurora kinases

Mechanism of Action

The mechanism by which Ethyl 3-chloro-5-nitropyridine-4-acetate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate group can influence the compound's solubility and reactivity, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Esters

a) Methyl (3-Chloro-5-Nitropyridin-4-yl)Acetate (CAS: 1186087-42-2)
  • Molecular Formula : C₈H₇ClN₂O₄
  • Molecular Weight : 230.6 g/mol
  • Key Differences : The methyl ester group (vs. ethyl) reduces steric hindrance and slightly lowers hydrophobicity. This may enhance solubility in polar solvents but decrease metabolic stability compared to the ethyl analog.
  • Applications : Used in similar synthetic pathways, though its smaller ester group may favor faster hydrolysis in aqueous conditions .
b) Ethyl 4-Chloro-6-Methoxy-5-Nitropyridine-3-Carboxylate
  • Key Features : Substitutions include a methoxy group at position 6 and a chloro group at position 4.
  • This derivative is prioritized in reactions requiring modulated electronic effects .

Nitro-Chloro Pyridine Derivatives Without Ester Groups

a) 2-Chloro-5-Nitropyridine (CAS: 4548-45-2)
  • Molecular Formula : C₅H₃ClN₂O₂
  • Key Differences : Lacks the ester group, making it less versatile in esterification or transesterification reactions. However, its simpler structure facilitates direct functionalization at position 4.
b) 6-Chloro-5-Nitronicotinic Acid (CAS: 7477-10-3)
  • Molecular Formula : C₆H₃ClN₂O₄
  • Key Differences : The carboxylic acid group (vs. ester) increases acidity (pKa ~2–3), enhancing water solubility. This compound is often used in metal coordination chemistry or as a precursor for amide coupling .

Dichloro-Nitro Pyridine Esters

Ethyl 4,6-Dichloro-5-Nitronicotinate (CAS: 154012-15-4)
  • Molecular Formula : C₈H₅Cl₂N₂O₄
  • Key Differences : Dual chloro groups at positions 4 and 6 intensify electron-withdrawing effects, increasing susceptibility to nucleophilic attack. This compound is favored in high-yield substitution reactions but may exhibit higher toxicity due to polychlorination .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Key Applications
Ethyl 3-Chloro-5-Nitropyridine-4-Acetate 1363380-74-8 C₉H₉ClN₂O₄ 3-Cl, 5-NO₂, 4-COOEt Pharmaceutical intermediates
Methyl (3-Chloro-5-Nitropyridin-4-yl)Acetate 1186087-42-2 C₈H₇ClN₂O₄ 3-Cl, 5-NO₂, 4-COOMe Solubility-driven synthesis
2-Chloro-5-Nitropyridine 4548-45-2 C₅H₃ClN₂O₂ 2-Cl, 5-NO₂ Direct functionalization
Ethyl 4,6-Dichloro-5-Nitronicotinate 154012-15-4 C₈H₅Cl₂N₂O₄ 4-Cl, 6-Cl, 5-NO₂, 3-COOEt High-reactivity substitutions

Research Findings and Trends

  • Ester Group Influence : Ethyl esters generally offer better thermal stability than methyl analogs, as seen in the slower degradation of this compound under reflux conditions compared to its methyl counterpart .
  • Electron-Withdrawing Effects : The nitro group at position 5 in all derivatives enhances electrophilic substitution rates at position 2 or 4, critical for constructing heterocyclic frameworks .

Biological Activity

Ethyl 3-chloro-5-nitropyridine-4-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of pyridine derivatives followed by acylation. The process can include the following steps:

  • Nitration : A pyridine derivative is treated with a nitrating agent to introduce the nitro group at the desired position.
  • Chlorination : The introduction of chlorine can be achieved through electrophilic aromatic substitution.
  • Acetylation : The final step involves reacting the chlorinated nitropyridine with acetic anhydride or acetyl chloride to yield this compound.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that compounds within this class can inhibit various bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentrations (MICs) for these compounds generally range from 0.4 to 6.25 mg/L, indicating potent activity against mycobacterial infections .

Cytotoxic Effects

Research indicates that this compound has cytotoxic effects on cancer cell lines. In assays conducted on human colon carcinoma cells (HCT116), the compound demonstrated significant antiproliferative activity with a GI50 value of approximately 2.30 μM . Such findings suggest its potential as a chemotherapeutic agent.

Neuroprotective Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for neuroprotective effects. Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative disease contexts .

Case Studies and Research Findings

  • Antileprosy Activity : A study focused on related nitropyridine derivatives revealed their efficacy against Mycobacterium leprae, showcasing the potential for this compound in treating leprosy. Compounds were found to reduce bacterial load significantly in infected models .
  • Inhibition Studies : In vitro studies have demonstrated that this compound and its analogs can selectively inhibit various kinases involved in cancer progression, notably Aurora kinases, which are critical in cell cycle regulation .

Data Summary Table

Property Value/Description
Synthesis Method Nitration, chlorination, acetylation
MIC against M. tuberculosis 0.4 - 6.25 mg/L
GI50 in HCT116 Cells ~2.30 μM
Neuroprotective Activity Significant protection against oxidative stress
Kinase Inhibition Selective inhibition of Aurora kinases

Preparation Methods

One-Pot Synthesis and Chlorination Method

A high-yielding, one-pot method for preparing 2-chloro-5-nitropyridine, which is structurally related and can be adapted for ethyl 3-chloro-5-nitropyridine-4-acetate, involves the following steps:

Step Description Reagents and Conditions Notes
1 Catalytic addition of nitromethane to 2-halogenated acrylate Organic base catalyst (e.g., 1,8-diazabicyclo[5.4.0]undecene), 1-5% mass ratio Organic base catalysis ensures complete addition
2 Lewis acid-catalyzed condensation with orthoformate triester Lewis acid (2-10% mass), temperature 70-120 °C Removal of by-product alcohol promotes reaction completion
3 Pyridine ring cyclization Pyridine cyclization reagent, one-pot continuation Efficient ring formation without diazotization or nitration
4 Chlorination of 2-hydroxy-5-nitropyridine intermediate Phosphorus oxychloride and phosphorus pentachloride, 60 °C, 16 h High selectivity chlorination, yield ~89.5%, purity 99.5%

Key advantages:

  • Avoids hazardous diazotization and nitration steps.
  • Uses cheap, readily available raw materials.
  • High selectivity and yield with minimal by-products.
  • Environmentally friendly with low wastewater generation.

Example reaction conditions for chlorination:

  • 50 g 2-hydroxy-5-nitropyridine, 380 g phosphorus oxychloride, 110 g phosphorus pentachloride.
  • Stirred at 60 °C for 16 hours.
  • Work-up involves removal of excess reagents, aqueous quench, extraction with ethyl acetate, drying, and concentration.

This method can be adapted for the synthesis of this compound by incorporating the ethyl acetate substituent in the starting acrylate or via subsequent esterification steps.

Stepwise Functionalization via Substituted Pyridine Precursors

Another approach involves preparing substituted nitropyridine derivatives through multi-step transformations starting from picolinic acid derivatives:

Step Description Reagents and Conditions Notes
1 Preparation of 4-chloro-2-aminopyridine Picolinic acid hydrochloride → thionyl chloride → 4-chloropicolinic acid → 2-amino-4-chloropyridine Industrial-friendly process
2 Formation of 2,4-dihydroxy-5-carbethoxypyridine Diethyl 3-oxopentanedioate + triethyl orthoformate + acetic anhydride + concentrated ammonia Yields hydroxylated carbethoxy pyridine intermediate
3 Nitration of hydroxyl compound Standard nitration protocols (e.g., Kogl et al.) Introduces nitro group at 5-position
4 Chlorination to dichloronitropyridine Phosphorus oxychloride + phase transfer catalyst (benzyltriethyl ammonium chloride) in acetonitrile Forms 2,4-dichloro-3-nitropyridine
5 Substitution with acetate group Cesium acetate in N,N-dimethylformamide at 80 °C Introduces acetate at 4-position

This process yields nitropyridine derivatives with high purity and is suitable for industrial scale due to the use of stable reagents and fewer steps.

Comparison of Methods

Feature One-Pot Method (Section 3.1) Stepwise Functionalization (Section 3.2)
Number of steps Fewer (one-pot cyclization + chlorination) Multiple discrete steps
Reagent complexity Uses organic base, Lewis acid, phosphorus chlorides Uses thionyl chloride, acetic anhydride, phase transfer catalyst
Yield High (~89.5% for chlorination step) Moderate to high, depending on step optimization
Selectivity High chlorination selectivity Good but requires careful control
Environmental impact Green, low wastewater Conventional, some hazardous reagents
Industrial applicability High High, but more complex

Summary Table of Key Reaction Conditions

Step Reagents Catalyst Temp (°C) Time Yield (%) Notes
Addition of nitromethane to 2-halogenated acrylate Nitromethane, 2-halogenated acrylate Organic base (1-5%) Ambient to 70 Hours High One-pot start
Condensation with orthoformate triester Triethyl orthoformate Lewis acid (2-10%) 70-120 Hours High Removes alcohol by-product
Pyridine cyclization Cyclization reagent - - - High One-pot continuation
Chlorination Phosphorus oxychloride, phosphorus pentachloride - 60 16 h 89.5 High purity product
Nitration (alternative route) Nitrating agent - Controlled Controlled Moderate to high Established method
Substitution with acetate Cesium acetate Phase transfer catalyst 80 Hours High Introduces acetate group

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using nonlinear regression (e.g., GraphPad Prism). Assess significance via ANOVA with Tukey’s post hoc test. For high-throughput screens, apply Z’-factor validation to minimize false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-5-nitropyridine-4-acetate
Reactant of Route 2
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Ethyl 3-chloro-5-nitropyridine-4-acetate

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